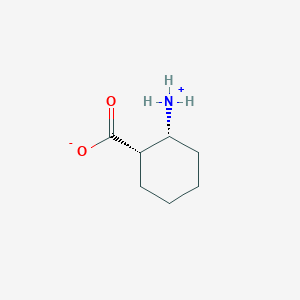

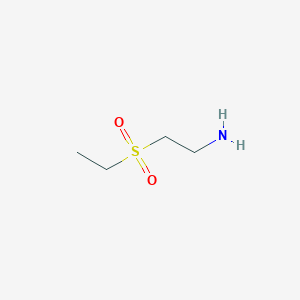

2-(乙磺酰基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research on closely related compounds includes the Gabriel-wise synthesis of 2-(4-fluorophenylsulfonyl)ethylamine, which showcases a method of obtaining high-purity sulfonyl ethylamine derivatives. This method involves substitution, oxidation, hydrazine, and acidification reactions, starting from ethanolammonia, yielding a total of 21.2% of the resultant compound. The structure was characterized using IR and 1H NMR under optimal conditions, demonstrating the synthetic accessibility of such sulfonamide compounds (Zhang Guang-gui, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex and varies based on the specific substituents and reaction conditions. An example is the novel lanthanide coordination polymers with a flexible disulfoxide ligand, which revealed different coordination modes and configurations of the sulfoxide groups, as established by single-crystal X-ray diffraction (Jian-Rong Li, X. Bu, R. Zhang, 2004). Such studies are crucial for understanding the molecular architecture and potential reactivity of sulfonamide derivatives.

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the aza-Michael addition approach was used for synthesizing N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via microwave green synthesis method, demonstrating the utility of sulfonamide compounds in organic synthesis and their reaction under green chemistry principles (Mohyeddine Al-qubati et al., 2020).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies focusing on specific sulfonamide compounds provide insights into these aspects, although direct references to 2-(Ethylsulfonyl)ethanamine are not available in the current literature.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, of sulfonamide derivatives can be inferred from research on similar compounds. For example, the synthesis and reactivity of compounds like 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a new versatile protecting and activating group for amine synthesis offer valuable information on the chemical behavior of sulfonamide groups in organic synthesis (Izumi Sakamoto et al., 2006).

科学研究应用

分析应用

Read和Black(2004年)的研究提出了一种分析硫芥子β-裂解酶代谢物在人类尿液中的方法,表明其在毒理学和法医分析中的实用性。该方法使用液相色谱-正离子电喷雾串联质谱,突出了该化合物在检测硫芥子暴露中的作用通过电喷雾液相色谱-串联质谱分析尿液中的硫芥子β-裂解酶代谢物。

有机合成

Wang等人(2015年)开发了一种钯催化的N-磺酰基-1,2,3-三唑的氢硅烷化反应,导致包括2-(乙磺酰基)乙胺衍生物在内的多种化合物。该过程突显了该化合物在合成吲哚和芳基乙胺衍生物中的相关性,展示了其在有机合成中的多功能性钯催化的N-磺酰基-1,2,3-三唑与三苯基硅烷的氢硅烷化反应:获得多种化合物。

配位化学

Li、Bu和Zhang(2004年)报道了与1,2-双(乙基亚砜基)乙烷形成配位聚合物的镧系化合物,展示了受对阴离子影响的结构多样性和立体化学。这项研究说明了该化合物在开发具有潜在光学性能的新材料中的应用Novel lanthanide coordination polymers with a flexible disulfoxide ligand, 1,2-bis(ethylsulfinyl)ethane: structures, stereochemistry, and the influences of counteranions on the framework formations。

材料科学

吴等人(2003年)合成了水溶性RuII乙酰丙酮酸-亚砜配合物,包括2-(乙磺酰基)乙胺衍生物的衍生物,评估它们在抑制人类乳腺癌细胞中的潜力。这突显了该化合物在药物化学和材料科学中的相关性,特别是在开发抗癌药物Ruthenium(II) acetylacetonato-sulfoxide complexes。

作用机制

安全和危害

属性

IUPAC Name |

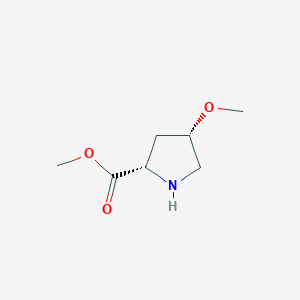

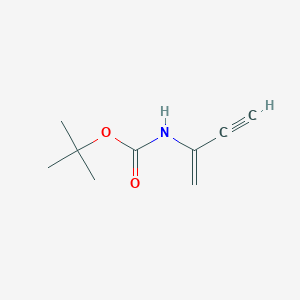

2-ethylsulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCWLZFPCMLCBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173336-82-8 |

Source

|

| Record name | 2-(ethanesulfonyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)